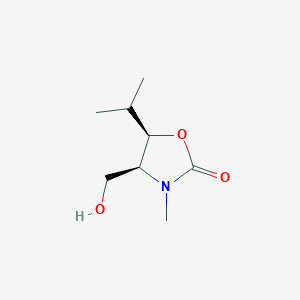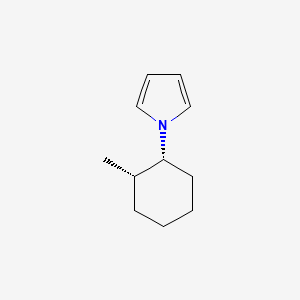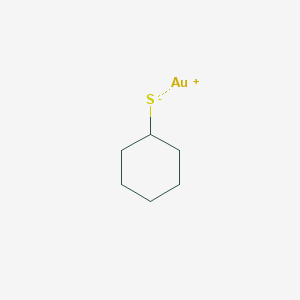
(Cyclohexylthio)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylthio)gold is an organogold compound that features a gold atom bonded to a cyclohexylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylthio)gold typically involves the reaction of gold salts with cyclohexylthiol. One common method is the reaction of gold(III) chloride with cyclohexylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) or gold(0) species.
Substitution: The cyclohexylthio group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.
Major Products Formed:
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(I) or gold(0) species.
Substitution: New organogold compounds with different ligands.
Aplicaciones Científicas De Investigación
(Cyclohexylthio)gold has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.
Comparación Con Compuestos Similares
Gold(I) thiolate complexes: These compounds also feature gold-sulfur bonds but with different organic groups attached to the sulfur.
Gold(III) complexes: These compounds have gold in a higher oxidation state and often exhibit different reactivity and biological activity.
Uniqueness: (Cyclohexylthio)gold is unique due to the presence of the cyclohexyl group, which can influence the compound’s solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H11AuS |
|---|---|
Peso molecular |
312.19 g/mol |
Nombre IUPAC |
cyclohexanethiolate;gold(1+) |
InChI |
InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1 |
Clave InChI |
JGXZLAABCLDETI-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[S-].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


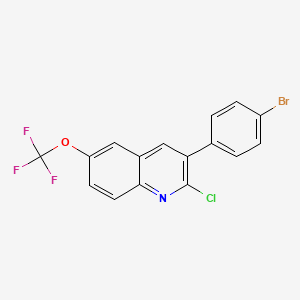

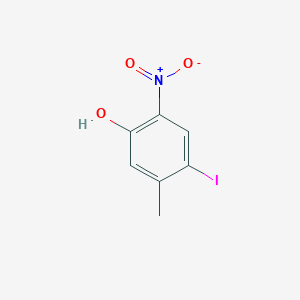
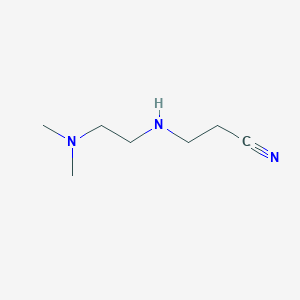
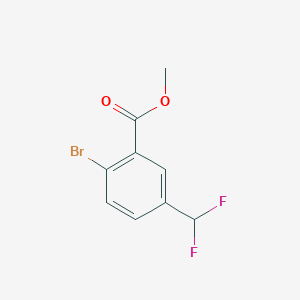

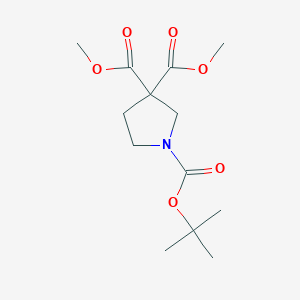

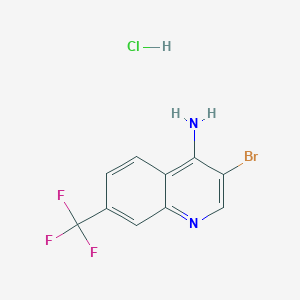
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
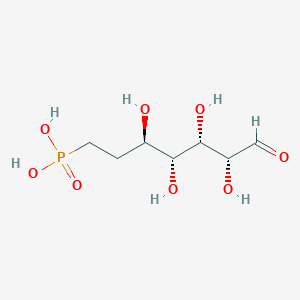
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
